molecular formula C17H24O4 B1596006 Methyl 2-ethylhexyl phthalate CAS No. 56166-83-7

Methyl 2-ethylhexyl phthalate

Cat. No.: B1596006
CAS No.: 56166-83-7
M. Wt: 292.4 g/mol
InChI Key: MQYNKBGLFNKJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-ethylhexyl phthalate” is a chemical compound with the formula C17H24O4 . It is part of a family of synthetic chemicals known as phthalates, which are widely used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics .


Synthesis Analysis

Phthalates, including “this compound”, are produced industrially by the acid-catalyzed reaction of phthalic anhydride with excess alcohol . The synthesis of diethyl phthalate is illustrative of this process . The properties of the phthalate can be varied by changing the alcohol, allowing for a wide range of products .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C17H24O4/c1-4-6-9-13(5-2)12-21-17(19)15-11-8-7-10-14(15)16(18)20-3/h7-8,10-11,13H,4-6,9,12H2,1-3H3 .


Chemical Reactions Analysis

“this compound” reacts with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.0±0.1 g/cm3, a boiling point of 326.6±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.9±3.0 kJ/mol, and its flash point is 171.6±8.5 °C .

Scientific Research Applications

Environmental and Health Impact Studies

  • Endocrine Disruption and Epigenetic Changes : MEHP, as a metabolite of Di-(2-ethylhexyl) phthalate (DEHP), is associated with obesity, asthma, and low testosterone levels. Studies have indicated that in utero exposure to DEHP leads to epigenetic changes, potentially linked to altered gene expression in adulthood (Martinez-Arguelles & Papadopoulos, 2015).

  • Transgenerational Effects : Prenatal exposure to DEHP can cause transgenerational epigenetic effects, impacting the male reproductive system across multiple generations. This includes changes in anogenital distance, sperm functions, and DNA methylation in offspring (Hsu et al., 2021).

  • Influence on Pancreatic Function : Gestational exposure to DEHP can impair pancreatic β-cell function in offspring, leading to metabolic abnormalities. This suggests a significant role for epigenetic changes in genes involved in β-cell development and function (Rajesh & Balasubramanian, 2015).

  • Gene Expression Changes in Testicular Cells : DEHP and its metabolite MEHP have been shown to cause gene expression changes in testicular cells, potentially leading to risks of developing testicular germ cell tumors (Nguyen, 2012).

  • Cardiometabolic System Impact : MEHP can modulate RNA methylation, affecting cholesterol efflux pathways. This highlights MEHP's toxic effects on several human physiological systems, including the cardiometabolic system (Park, Jeong, & Choudhury, 2019).

  • DNA Methylation in Mice : DEHP exposure induces sex- and tissue-specific DNA methylation changes in mice, revealing significant implications for the use of surrogate tissue in human population-based studies and identifying biomarkers for DEHP exposure (Liu et al., 2021).

  • Reproductive Toxicity in Mice : DEHP exposure causes meiosis defects and decreases fertilization ability in mouse oocytes, indicating reproductive toxicity through various cellular and molecular mechanisms (Lu et al., 2019).

  • Effects on Steroidogenesis : DEHP and its metabolites can disrupt steroidogenesis, impacting the testicular toxicity and offering insight into mechanisms of phthalate toxicity (Piché et al., 2012).

Detection and Analysis

  • Immunosorbent Assay for MEHP Detection : A direct competitive enzyme-linked immunosorbent assay (dcELISA) has been developed for detecting MEHP in human urine, facilitating the evaluation of human exposure to DEHP (Feng et al., 2013).

Mechanism of Action

Target of Action

Methyl 2-ethylhexyl phthalate (MEHP) is known to interact with various cellular targets. One of the primary targets of MEHP is the peroxisome proliferator-activated receptor (PPARα), a key regulator of lipid metabolism . MEHP can activate PPARα, leading to changes in gene and protein expression .

Mode of Action

MEHP interacts with its targets, primarily PPARα, leading to changes in cellular processes. The activation of PPARα by MEHP can lead to increased cell proliferation, inhibition of apoptosis, and oxidative stress . This interaction can also lead to changes in intracellular kinase activities .

Biochemical Pathways

MEHP affects several biochemical pathways. It is known to promote fatty acid synthesis in liver cells, leading to non-alcoholic fatty liver disease (NAFLD) . Additionally, MEHP can alter the action potential activities of neurons, indicating potential effects on neuronal excitability and ion channel activities .

Pharmacokinetics

The pharmacokinetics of MEHP involve several stages, including absorption, distribution, metabolism, and excretion (ADME). Higher molecular weight phthalates like MEHP are primarily absorbed through ingestion, while lower molecular weight phthalates can be absorbed through inhalation and dermal pathways . Once absorbed, MEHP undergoes phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The metabolites then enter the bloodstream and reach the liver for further detoxification before being excreted via urine and/or feces .

Result of Action

The action of MEHP at the molecular and cellular level results in several effects. It can lead to increased cell proliferation and inhibition of apoptosis . In liver cells, MEHP can promote fatty acid synthesis, leading to NAFLD . In neurons, MEHP can alter action potential activities, potentially affecting neuronal excitability and ion channel activities .

Action Environment

The action, efficacy, and stability of MEHP can be influenced by various environmental factors. Phthalates like MEHP are known to be persistent in the environment and can be detected in various environmental media . They are known to be degraded slowly by non-biological processes such as hydrolysis and photodecomposition, but biodegradation by microorganisms can play a significant role . The environmental fate, transport, and degradation of MEHP are highly dependent on its physical and chemical properties .

Safety and Hazards

“Methyl 2-ethylhexyl phthalate” causes serious eye irritation, is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, and to use personal protective equipment as required .

Biochemical Analysis

Biochemical Properties

Methyl 2-ethylhexyl phthalate is known to disrupt the endocrine system, affecting reproductive health and physical development . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can activate Kupffer’s cell and independent changes of PPARα including enzyme inactivation and the activation of intracellular kinases .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce oxidative stress and inhibit follicle growth .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can activate nuclear receptor peroxisome proliferator-activated receptor (PPARα), which can modify protein and gene expression that cause increased cell proliferation/inhibition of apoptosis and/or oxidative stress .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For example, certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-O-(2-ethylhexyl) 1-O-methyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-4-6-9-13(5-2)12-21-17(19)15-11-8-7-10-14(15)16(18)20-3/h7-8,10-11,13H,4-6,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYNKBGLFNKJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880902
Record name methyl 2-ethylhexyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56166-83-7
Record name 1,2-Benzenedicarboxylic acid, 2-ethylhexyl methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056166837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl 2-ethylhexyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-ethylhexyl phthalate
Reactant of Route 2
Reactant of Route 2
Methyl 2-ethylhexyl phthalate
Reactant of Route 3
Reactant of Route 3
Methyl 2-ethylhexyl phthalate
Reactant of Route 4
Reactant of Route 4
Methyl 2-ethylhexyl phthalate
Reactant of Route 5
Reactant of Route 5
Methyl 2-ethylhexyl phthalate
Reactant of Route 6
Reactant of Route 6
Methyl 2-ethylhexyl phthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.